Antimicrobial agent-6

Description

BenchChem offers high-quality Antimicrobial agent-6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimicrobial agent-6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

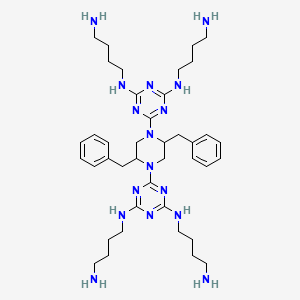

C40H64N16 |

|---|---|

Molecular Weight |

769.0 g/mol |

IUPAC Name |

2-N,4-N-bis(4-aminobutyl)-6-[2,5-dibenzyl-4-[4,6-bis(4-aminobutylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C40H64N16/c41-19-7-11-23-45-35-49-36(46-24-12-8-20-42)52-39(51-35)55-30-34(28-32-17-5-2-6-18-32)56(29-33(55)27-31-15-3-1-4-16-31)40-53-37(47-25-13-9-21-43)50-38(54-40)48-26-14-10-22-44/h1-6,15-18,33-34H,7-14,19-30,41-44H2,(H2,45,46,49,51,52)(H2,47,48,50,53,54) |

InChI Key |

RHPWXYJGHJNHJU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC(N1C2=NC(=NC(=N2)NCCCCN)NCCCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCCCN)NCCCCN)CC5=CC=CC=C5 |

Origin of Product |

United States |

An In-depth Technical Guide to the Discovery and Synthesis of Antimicrobial Agent-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. This technical guide provides a comprehensive overview of a promising new class of antimicrobial compounds based on a triazine-piperazine-triazine scaffold. We focus on the discovery, synthesis, and biological evaluation of a particularly potent candidate, designated Antimicrobial agent-6 (also referred to as compound 11 in seminal research). This document details its significant antimicrobial and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of its synthetic pathway and mechanism of action.

Introduction: A Novel Scaffold to Combat Antimicrobial Resistance

The relentless evolution of antibiotic resistance in pathogenic bacteria has rendered many conventional treatments ineffective.[1] This has spurred research into new chemical entities with novel mechanisms of action that can circumvent existing resistance pathways. One such innovative approach is the development of cationic, amphipathic small molecules that mimic the properties of natural antimicrobial peptides (AMPs).[2] AMPs are a crucial component of the innate immune system, exhibiting broad-spectrum antimicrobial activity.[3] However, their therapeutic potential is often limited by poor stability, toxicity, and high manufacturing costs.[2]

To address these limitations, a novel series of molecules built on a triazine-piperazine-triazine scaffold has been synthesized.[2] These compounds are designed to emulate the cationic and amphipathic characteristics of AMPs while offering improved stability and reduced toxicity.[2] Among these, Antimicrobial agent-6 has emerged as a lead candidate, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][4] Furthermore, it exhibits promising anti-inflammatory properties, a valuable attribute for treating infections.[2][4]

Data Presentation: Antimicrobial and Biological Activities

The antimicrobial efficacy of Antimicrobial agent-6 and its analogs was evaluated against a panel of pathogenic bacteria. The quantitative data, including Minimum Inhibitory Concentrations (MICs), hemolytic activity, and therapeutic index, are summarized below for comparative analysis.

Table 1: Antimicrobial Activity of Triazine-Piperazine-Triazine Derivatives

| Compound | E. coli (KCTC 1682) MIC (µg/mL) | P. aeruginosa (KCTC 1637) MIC (µg/mL) | S. epidermidis (KCTC 1917) MIC (µg/mL) | S. aureus (KCTC 1621) MIC (µg/mL) | Geometric Mean MIC (µg/mL) |

| Antimicrobial agent-6 (11) | 8 | 4 | 4 | 4 | 5 |

| Compound 9 | 4 | 4 | 4 | 4 | 4 |

| Compound 12 | 4 | 4 | 4 | 4 | 4 |

| Compound 15 | 4 | 4 | 4 | 4 | 4 |

| Compound 16 | 4 | 4 | 4 | 4 | 4 |

Data sourced from MedChemExpress and the primary research article by Dinesh Kumar S, et al.[2][4]

Table 2: Hemolytic Activity and Therapeutic Index

| Compound | Minimum Hemolytic Concentration (MHC) (µg/mL) | Therapeutic Index (MHC/GM MIC) |

| Antimicrobial agent-6 (11) | >256 | >51.2 |

The therapeutic index is a measure of the selectivity of the compound for bacterial cells over host cells.[4] A higher therapeutic index indicates greater selectivity and lower potential for toxicity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Antimicrobial agent-6 and the key biological assays used to evaluate its efficacy and safety profile.

Synthesis of Antimicrobial Agent-6

The synthesis of Antimicrobial agent-6 is a multi-step process involving the sequential substitution of chlorine atoms on a cyanuric chloride core. The general synthetic scheme is depicted in the workflow diagram below.

General Procedure:

-

Step 1: First Substitution: Cyanuric chloride is reacted with a primary amine at a low temperature (0-5 °C) to yield a monosubstituted triazine derivative.

-

Step 2: Second Substitution: The temperature is raised to room temperature, and a second, different amine is added to replace the second chlorine atom, resulting in a disubstituted triazine.

-

Step 3: Third Substitution: The final chlorine atom is substituted by reacting the disubstituted triazine with a third amine, often requiring elevated temperatures (reflux) to proceed.

This is a generalized protocol based on common synthetic routes for triazine derivatives. The specific reagents and conditions for Antimicrobial agent-6 can be found in the primary literature.[5][6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of Antimicrobial agent-6 was determined using the broth microdilution method.[7][8]

-

Preparation of Antimicrobial Agent Dilutions: A series of two-fold dilutions of Antimicrobial agent-6 are prepared in a 96-well microtiter plate using an appropriate liquid growth medium.

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay assesses the toxicity of the compound to red blood cells.[9][10]

-

Preparation of Red Blood Cell (RBC) Suspension: Fresh human red blood cells are washed and diluted in phosphate-buffered saline (PBS) to a final concentration of 2% (v/v).

-

Incubation with Antimicrobial Agent: The RBC suspension is incubated with various concentrations of Antimicrobial agent-6 at 37°C for 1 hour.

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100) are included.

-

Centrifugation: The samples are centrifuged to pellet the intact RBCs.

-

Measurement of Hemolysis: The supernatant is transferred to a new plate, and the release of hemoglobin is quantified by measuring the absorbance at a specific wavelength (e.g., 414 nm or 540 nm). The percentage of hemolysis is calculated relative to the positive control.

Anti-inflammatory Activity Assay in LPS-Stimulated Macrophages

This assay evaluates the ability of Antimicrobial agent-6 to suppress the inflammatory response in immune cells.[11][12]

-

Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in a 96-well plate until they adhere.

-

Stimulation and Treatment: The cells are pre-treated with various concentrations of Antimicrobial agent-6 for a specified period, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubation: The cells are incubated for an appropriate time (e.g., 18-24 hours).

-

Measurement of Inflammatory Mediators: The cell culture supernatant is collected, and the levels of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) are quantified using standard assays (e.g., Griess reagent for NO, ELISA for TNF-α). A reduction in these mediators indicates anti-inflammatory activity.

Visualization of Workflows and Signaling Pathways

Synthetic Workflow

Caption: Synthetic workflow for Antimicrobial agent-6.

Antimicrobial Testing Workflow

Caption: Workflow for MIC determination via broth microdilution.

Anti-inflammatory Signaling Pathway

Antimicrobial agent-6 exerts its anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS) signaling pathway in macrophages.[2] It is proposed to directly bind to LPS, thereby preventing its interaction with the CD14/TLR4 receptor complex on the macrophage surface.[2] This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.

Caption: Inhibition of LPS-induced inflammation by Antimicrobial agent-6.

Conclusion

Antimicrobial agent-6, a novel compound based on a triazine-piperazine-triazine scaffold, represents a significant advancement in the quest for new antimicrobial therapies. Its potent, broad-spectrum activity against pathogenic bacteria, coupled with a favorable safety profile as indicated by its high therapeutic index, makes it a compelling candidate for further development. The dual functionality of antimicrobial and anti-inflammatory action adds to its therapeutic potential, offering a multi-pronged approach to treating bacterial infections. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the critical fight against antimicrobial resistance.

References

- 1. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure [mdpi.com]

- 2. Cationic, amphipathic small molecules based on a triazine-piperazine-triazine scaffold as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. woah.org [woah.org]

- 9. Hemolytic Assay Protocol for C2 - Creative Biolabs [creative-biolabs.com]

- 10. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. 4.3. In Vitro Anti-Inflammation Effects on LPS-Induced RAW 264.7 Cells [bio-protocol.org]

Antimicrobial Agent-6: A Technical Guide on its Spectrum of Activity Against Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial Agent-6 is a novel synthetic compound demonstrating significant in vitro activity against a broad range of bacterial pathogens. This document provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative measures of efficacy, such as Minimum Inhibitory Concentration (MIC). Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside visualizations of these workflows. Furthermore, a putative mechanism of action is explored, illustrating its potential interference with critical bacterial signaling pathways. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical evaluation and development of new antimicrobial therapies.

Spectrum of Activity

Antimicrobial Agent-6 has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1][2] Efficacy is particularly notable against several strains of clinical significance. The spectrum of an antimicrobial agent refers to the range of microorganisms it is effective against.[3]

Quantitative Antimicrobial Activity

The in vitro potency of Antimicrobial Agent-6 was determined by calculating the Minimum Inhibitory Concentration (MIC) against a panel of representative bacterial strains.[4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][5][6]

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Agent-6 against Gram-Positive Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 |

| Staphylococcus epidermidis | 12228 | 4 |

| Enterococcus faecalis | 29212 | 8 |

| Streptococcus pneumoniae | 49619 | 2 |

| Bacillus subtilis | 6633 | 2 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Agent-6 against Gram-Negative Bacteria

| Bacterial Strain | ATCC Number | MIC (µg/mL) |

| Escherichia coli | 25922 | 8 |

| Pseudomonas aeruginosa | 27853 | 16 |

| Klebsiella pneumoniae | 700603 | 8 |

| Acinetobacter baumannii | 19606 | 16 |

| Salmonella enterica | 14028 | 8 |

Putative Mechanism of Action

While the precise mechanism of action for Antimicrobial Agent-6 is under active investigation, preliminary data suggests that it may interfere with bacterial cell wall synthesis.[7][8] This is a common target for antimicrobial agents, as the cell wall is essential for bacterial viability and is absent in human cells, providing selective toxicity.[9] Further studies are required to elucidate the specific molecular targets within this pathway. Other potential mechanisms could include the inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of metabolic pathways.[7][10]

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical signaling cascade involved in the regulation of peptidoglycan synthesis, a critical component of the bacterial cell wall. It is postulated that Antimicrobial Agent-6 may act as an antagonist to a key receptor or enzyme within this pathway, leading to the cessation of cell wall construction and subsequent cell lysis.

Caption: Hypothetical signaling pathway for peptidoglycan synthesis inhibited by Antimicrobial Agent-6.

Experimental Protocols

The following protocols describe the standardized methods used to determine the spectrum of activity of Antimicrobial Agent-6.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent in a liquid medium.[11]

4.1.1 Materials

-

Antimicrobial Agent-6 stock solution (1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (from frozen stocks)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

4.1.2 Procedure

-

Bacterial Inoculum Preparation:

-

Aseptically transfer a single colony of the test bacterium from a TSA plate into a tube of sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution of Antimicrobial Agent-6:

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the Antimicrobial Agent-6 stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no drug).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Determination of MIC:

-

Following incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of Antimicrobial Agent-6 at which there is no visible growth of the bacterium.

-

Visualization of Experimental Workflow

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of Antimicrobial Agent-6.

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Conclusion

Antimicrobial Agent-6 exhibits a promising broad-spectrum activity profile against a range of clinically relevant bacteria. The data presented in this guide provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the precise mechanism of action, evaluating in vivo efficacy and safety, and exploring the potential for resistance development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. microbiologyclass.net [microbiologyclass.net]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. idstewardship.com [idstewardship.com]

- 7. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 8. Mechanism of action of antimicrobial agents | PPTX [slideshare.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Antimicrobial Chemotherapy - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Antimicrobial Agent-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of Antimicrobial agent-6, a novel compound with broad-spectrum antibacterial activity. This document details the antimicrobial efficacy of this agent against key Gram-positive and Gram-negative bacteria, outlines detailed experimental protocols for its evaluation, and presents visual representations of experimental workflows and a proposed mechanism of action.

Quantitative Antimicrobial Activity

The in vitro potency of Antimicrobial agent-6 has been determined against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that inhibits the visible growth of a microorganism, was established using standard broth microdilution methods.[1]

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli (KCTC 1682) | Gram-negative | 8 |

| Pseudomonas aeruginosa (KCTC 1637) | Gram-negative | 4 |

| Staphylococcus epidermidis (KCTC 1917) | Gram-positive | 4 |

| Staphylococcus aureus (KCTC 1621) | Gram-positive | 4 |

Table 1: Minimum Inhibitory Concentrations (MICs) of Antimicrobial agent-6 against various bacterial strains.[1]

Experimental Protocols

The following sections provide detailed methodologies for the in vitro evaluation of Antimicrobial agent-6. These protocols are based on established standards in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of Antimicrobial agent-6 is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Antimicrobial agent-6 stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus, S. epidermidis)

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into 5 mL of CAMHB.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Perform serial two-fold dilutions of the Antimicrobial agent-6 stock solution in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted antimicrobial agent.

-

Include a growth control well (bacteria in CAMHB without the agent) and a sterility control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of Antimicrobial agent-6 at which there is no visible growth (turbidity) of the microorganism.

-

Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined as a follow-up to the MIC assay to ascertain the concentration of Antimicrobial agent-6 that results in bacterial death.

Materials:

-

MIC plate from the previous assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline

-

Micropipettes

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate showing no visible growth, and from the growth control well, aspirate a 10 µL aliquot.

-

-

Plating:

-

Spot-inoculate the 10 µL aliquots onto separate, labeled TSA plates.

-

-

Incubation:

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

The MBC is the lowest concentration of Antimicrobial agent-6 that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival). This is typically observed as no colony growth on the TSA plate.

-

Figure 2: Experimental workflow for the Minimum Bactericidal Concentration (MBC) assay.

Time-Kill Kinetics Assay

This assay evaluates the rate at which Antimicrobial agent-6 kills a bacterial population over time.

Materials:

-

Antimicrobial agent-6

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Sterile saline

-

TSA plates

-

Shaking incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL.

-

-

Exposure to Antimicrobial Agent:

-

Add Antimicrobial agent-6 to the bacterial suspension at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

-

Include a growth control (no antimicrobial agent).

-

-

Time-Point Sampling:

-

Incubate the cultures in a shaking incubator at 37°C.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

-

Count the number of colonies (CFU/mL) for each time point and concentration.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of Antimicrobial agent-6 and the growth control. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

-

Figure 3: Experimental workflow for the Time-Kill Kinetics assay.

Anti-Biofilm Assay

This assay assesses the ability of Antimicrobial agent-6 to inhibit biofilm formation and eradicate established biofilms.

Materials:

-

Antimicrobial agent-6

-

Biofilm-forming bacterial strain

-

Tryptic Soy Broth supplemented with 1% glucose (TSBg)

-

96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%)

-

Plate reader

Procedure for Biofilm Inhibition:

-

Add serial dilutions of Antimicrobial agent-6 to the wells of a microtiter plate.

-

Add the bacterial inoculum (approximately 1 x 10⁶ CFU/mL in TSBg) to the wells.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Wash the wells with sterile saline to remove planktonic cells.

-

Stain the adherent biofilms with Crystal Violet for 15 minutes.

-

Wash the wells to remove excess stain and air dry.

-

Solubilize the bound stain with 95% ethanol.

-

Measure the absorbance at 570 nm to quantify the biofilm biomass.

Procedure for Biofilm Eradication:

-

Allow biofilms to form in the microtiter plate by incubating the bacterial inoculum in TSBg for 24-48 hours.

-

Remove the planktonic cells and wash the wells.

-

Add fresh media containing serial dilutions of Antimicrobial agent-6 to the established biofilms.

-

Incubate for a further 24 hours.

-

Quantify the remaining biofilm as described above.

Figure 4: Experimental workflow for the Anti-Biofilm assay.

Proposed Mechanism of Action

The broad-spectrum activity of Antimicrobial agent-6 against both Gram-positive and Gram-negative bacteria suggests a mechanism of action that targets a conserved cellular structure or pathway. A plausible hypothesis is the disruption of the bacterial cell membrane integrity. This disruption can lead to the leakage of essential intracellular components and ultimately cell death.

Figure 5: Proposed mechanism of action for Antimicrobial agent-6.

Conclusion

Antimicrobial agent-6 demonstrates significant in vitro efficacy against a range of Gram-positive and Gram-negative bacteria. The provided protocols offer a standardized framework for the continued investigation of its antimicrobial properties. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential as a novel therapeutic agent. The anti-inflammatory properties of this agent also suggest a dual-action potential that merits further exploration.[1]

References

The Anti-inflammatory Potential of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens, damaged cells, or chemical irritants.[1] While acute inflammation is a protective mechanism essential for tissue repair, chronic or dysregulated inflammation underpins a wide array of pathologies, including rheumatoid arthritis, cardiovascular disease, and cancer.[2] The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone scaffold in medicinal chemistry, present in essential biomolecules such as nucleic acids and vitamins.[3][4] This structural motif has proven to be a "privileged scaffold," leading to the development of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory effects.[2][5] Several pyrimidine-based drugs, such as tofacitinib, epirizole, and proquazone, are already in clinical use for treating inflammatory conditions.[1][6] This guide provides an in-depth technical overview of the anti-inflammatory properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative activity data, key experimental protocols, and the signaling pathways they modulate.

Core Mechanisms of Anti-inflammatory Action

Pyrimidine derivatives exert their anti-inflammatory effects by modulating a variety of molecular targets and signaling cascades integral to the inflammatory response. Their action is primarily attributed to the inhibition of key enzymes and the suppression of pro-inflammatory signaling pathways.[6][7]

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

A primary mechanism by which many pyrimidine-based compounds reduce inflammation is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2] COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of pain, fever, and inflammation.[8] By suppressing the activity of COX-1 and COX-2, these derivatives reduce the production of prostaglandin E2 (PGE2), a key inflammatory mediator.[1][6] Many research efforts have focused on developing pyrimidine derivatives as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[9][10]

In addition to COX inhibition, some pyrimidine derivatives also target the lipoxygenase (LOX) pathway.[2][5] LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, which are involved in various inflammatory processes, including leukocyte chemotaxis and vascular permeability.[6] Dual inhibition of both COX and LOX pathways is an attractive strategy for developing safer and more potent anti-inflammatory agents.[10]

Modulation of Inflammatory Signaling Pathways: NF-κB and MAPK

Pyrimidine derivatives significantly impact core inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][6]

-

NF-κB Pathway: The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11][12] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[11] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes like TNF-α, IL-1β, and IL-6.[2][12] Pyrimidine compounds have been shown to inhibit NF-κB activation, thereby downregulating the expression of these critical inflammatory mediators.[2][6]

-

MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is another crucial signaling pathway that regulates the production of inflammatory mediators.[13] Activation of MAPKs by stimuli such as LPS leads to the phosphorylation of downstream targets that control the synthesis of cytokines and enzymes like iNOS and COX-2.[14] Evidence suggests that pyrimidine derivatives can interfere with the phosphorylation of p38 and JNK, contributing to their anti-inflammatory effects.[13]

The interplay between these pathways is critical, and by targeting them, pyrimidine derivatives can effectively suppress the inflammatory cascade at multiple levels.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of various pyrimidine derivatives has been quantified through numerous in vitro and in vivo studies. The following tables summarize key data, providing a comparative overview of their potency.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data

| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | Reference Drug (IC₅₀, µM) | Source(s) |

| Pyrazolo[3,4-d]pyrimidine (5) | - | 0.04 ± 0.09 | - | Celecoxib (0.04) | [6] |

| Pyrazolo[3,4-d]pyrimidine (6) | - | 0.04 ± 0.02 | - | Celecoxib (0.04) | [6] |

| Pyrimidine Derivative (7) | >100 | 11.60 | >8.6 | Indomethacin (0.21 for COX-1) | [6] |

| Pyrimidine Derivative (8) | 95.0 | 8.23 | 11.5 | Indomethacin (0.21 for COX-1) | [6] |

| Pyrimidine Derivative (9) | >100 | 9.47 | >10.5 | Indomethacin (0.21 for COX-1) | [6] |

| Pyrano[2,3-d]pyrimidine (24) | 13.13 ± 0.15 | 0.04 ± 0.02 | 328.25 | Celecoxib (0.04 for COX-2) | [15] |

| Pyrimidine Derivative L1 | >200 | 1.34 | >149 | Meloxicam (1.30 for COX-2) | [9][16] |

| Pyrimidine Derivative L2 | >200 | 1.54 | >129 | Meloxicam (1.30 for COX-2) | [9][16] |

¹Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). Higher values indicate greater selectivity for COX-2.

Table 2: In Vitro Lipoxygenase (LOX) Inhibition Data

| Compound/Derivative | LOX IC₅₀ (µM) | Reference Drug (IC₅₀, µM) | Source(s) |

| Piperidine Pyrimidine Amide (5) | 10.7 | NDGA (Nordihydroguaiaretic acid) | [5] |

| Piperidine Pyrimidine Amide (9) | 1.1 | NDGA (Nordihydroguaiaretic acid) | [5] |

Table 3: In Vivo Anti-inflammatory Activity Data

| Compound/Derivative | Assay | Dose | % Inhibition of Edema | Reference Drug (% Inhibition) | Source(s) |

| Thiazolo[3,2-c]pyrimidine (19) | Carrageenan-induced paw edema | 100 mg/kg | 37.4% | - | [17] |

| Pyrazolo[3,4-d]pyrimidine (4) | Rat pleurisy inflammation model | 30 mg/kg | Good activity reported | - | [17] |

| Thienopyrimidine (21) | Carrageenan-induced paw edema (1h) | - | 61-86% potency vs. standard | Ibuprofen (69%) | [15] |

| Thienopyrimidine (22) | Carrageenan-induced paw edema (1h) | - | 61-86% potency vs. standard | Ibuprofen (69%) | [15] |

| Thienopyrimidine (23) | Carrageenan-induced paw edema (1h) | - | 61-86% potency vs. standard | Ibuprofen (69%) | [15] |

Detailed Experimental Protocols

Reproducible and standardized assays are crucial for evaluating the anti-inflammatory potential of novel compounds. Below are detailed methodologies for key in vitro and in vivo experiments commonly cited in the literature.

In Vitro COX-1/COX-2 Inhibition Assay (TMPD Oxidation Method)

This assay measures the peroxidase activity of COX enzymes. The oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of PGG₂ to PGH₂ by COX is monitored colorimetrically.[9][16]

-

Objective: To determine the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.

-

Materials:

-

COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

TMPD (colorimetric probe)

-

Test compounds and reference inhibitors (e.g., Celecoxib, Meloxicam)

-

96-well microplate and plate reader.

-

-

Protocol:

-

Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme (COX-1 or COX-2) to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (or vehicle control).

-

Incubate the mixture for 5 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.

-

Immediately measure the absorbance at 590 nm over time using a microplate reader.

-

Calculate the rate of TMPD oxidation from the linear phase of the reaction kinetic curve.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay quantifies the production of nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), in macrophages stimulated with lipopolysaccharide (LPS).[18]

-

Objective: To assess the ability of test compounds to inhibit NO production in activated macrophages.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (for nitrite quantification)

-

Test compounds

-

96-well cell culture plate.

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL), excluding the negative control wells.

-

Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

-

Generate a standard curve using known concentrations of sodium nitrite to quantify nitrite levels in the samples.

-

Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

-

In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[17]

-

Objective: To measure the reduction in paw edema (swelling) in rats after administration of a test compound.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

-

Materials:

-

Test compounds and reference drug (e.g., Indomethacin, Phenylbutazone)

-

1% Carrageenan solution in saline

-

Plethysmometer (for measuring paw volume)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).

-

-

Protocol:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measure the paw volume again at specified time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Calculate the edema volume (increase in paw volume) for each animal at each time point.

-

Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

-

Conclusion and Future Prospects

Pyrimidine and its derivatives represent a highly versatile and promising scaffold for the development of novel anti-inflammatory agents.[7] Their ability to potently inhibit key inflammatory mediators like COX-2, LOX, and nitric oxide, coupled with their capacity to modulate crucial signaling pathways such as NF-κB and MAPK, underscores their therapeutic potential.[2][6] The extensive body of research, supported by robust quantitative data, confirms their efficacy in both in vitro and in vivo models.

Future research should focus on the design and synthesis of novel pyrimidine analogues with enhanced potency and improved selectivity for specific targets, aiming to minimize off-target effects and improve safety profiles.[6] A detailed exploration of the structure-activity relationships (SAR) will be crucial for optimizing lead compounds.[3][7] Furthermore, investigating dual-target inhibitors (e.g., COX-2/5-LOX) and exploring their application in complex inflammatory diseases remains a promising avenue for drug discovery.[10] The continued investigation of this remarkable heterocyclic core is poised to deliver the next generation of effective anti-inflammatory therapies.

References

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]

An In-depth Technical Guide to the Origins and Core Attributes of Antimicrobial Agent-6

Introduction

Antimicrobial agent-6, also identified as Compound 11, is a novel synthetic molecule belonging to a class of cationic, amphipathic small molecules.[1] Developed as a mimic of antimicrobial peptides (AMPs), it is structured around a triazine-piperazine-triazine scaffold. This design aims to overcome the inherent limitations of natural AMPs, such as poor proteolytic resistance and high toxicity.[1][2] Antimicrobial agent-6 exhibits potent antimicrobial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.[1] Beyond its direct antimicrobial effects, the agent also demonstrates significant anti-inflammatory properties.[1][2]

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C40H59N15 |

| Molecular Weight | 769.04 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO |

Antimicrobial and Biological Activity

Antimicrobial agent-6 has demonstrated significant efficacy against a range of bacterial species. Its activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

| Organism | Strain | MIC (μg/mL) | MIC (μM) |

| Escherichia coli | KCTC 1682 | 8 | 17.7 |

| Pseudomonas aeruginosa | KCTC 1637 | 4 | 4.8 |

| Staphylococcus epidermidis | KCTC 1917 | 4 | 4.8 |

| Staphylococcus aureus | KCTC 1621 | 4 | 4.8 |

Data compiled from multiple sources.[1][3]

Hemolytic Activity: The agent shows negligible hemolytic activity, with a Minimum Hemolytic Concentration (MHC) of >256 μg/mL, leading to a high therapeutic index of 102.4.

Anti-inflammatory Activity: Antimicrobial agent-6 effectively inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][3]

Mechanism of Action

The antimicrobial action of this class of molecules is intracellular, comparable to the antimicrobial peptide buforin-2.[1][2] The agent's cationic nature is believed to facilitate its interaction with and penetration of the negatively charged bacterial cell membrane. Once inside the cell, it can interfere with essential cellular processes.

The anti-inflammatory mechanism involves the direct binding of Antimicrobial agent-6 to lipopolysaccharide (LPS). This binding blocks the interaction between LPS and the CD14/TLR4 receptor complex on macrophage cells, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2]

Experimental Protocols

Synthesis of the Triazine-Piperazine-Triazine Scaffold

The synthesis of Antimicrobial agent-6 and its analogs involves a multi-step process centered on the sequential substitution of chlorine atoms on a cyanuric chloride (1,3,5-triazine) core.

General Procedure:

-

Cyanuric chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and cooled to 0°C.

-

The first amine is added dropwise, and the reaction is stirred for a specified period.

-

The temperature is allowed to rise to room temperature, and the piperazine derivative is added. The mixture is stirred.

-

Finally, the second amine is added, and the reaction mixture is heated to reflux.

-

The final product is purified using chromatographic techniques.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Bacterial strains are cultured in Mueller-Hinton broth (MHB).

-

A serial two-fold dilution of Antimicrobial agent-6 is prepared in a 96-well microtiter plate.

-

The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL and added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

Protocol:

-

Fresh human red blood cells (hRBCs) are washed and resuspended in phosphate-buffered saline (PBS).

-

Serial dilutions of Antimicrobial agent-6 are prepared in a 96-well plate.

-

The hRBC suspension is added to each well.

-

The plate is incubated at 37°C for 1 hour.

-

Following incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 414 nm to detect hemoglobin release.

-

Controls for 0% hemolysis (PBS) and 100% hemolysis (Triton X-100) are included.

Anti-inflammatory Activity Assay

Protocol:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and incubated.

-

The cells are pre-treated with various concentrations of Antimicrobial agent-6 for 1 hour.

-

LPS (1 μg/mL) is then added to the wells to stimulate an inflammatory response.

-

After 18-24 hours of incubation, the cell culture supernatant is collected.

-

Nitric oxide (NO) production is measured using the Griess reagent.

-

TNF-α concentration is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

Conclusion

Antimicrobial agent-6 represents a promising development in the search for new antimicrobial agents. Its novel triazine-piperazine-triazine scaffold provides a platform for creating molecules with potent, broad-spectrum antimicrobial activity and a favorable safety profile. The dual functionality of direct antimicrobial action and anti-inflammatory effects makes it a particularly interesting candidate for further preclinical and clinical investigation in the fight against bacterial infections and associated inflammation. The intracellular mechanism of action and the ability to counteract LPS-induced inflammation suggest its potential utility against infections caused by multidrug-resistant Gram-negative bacteria.

References

A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Pyrimidine and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of antimicrobial activities. This technical guide provides an in-depth overview of the core aspects of early-stage research on these novel pyrimidine-based antimicrobials, focusing on data presentation, detailed experimental protocols, and the visualization of key biological and experimental processes.

Introduction to Pyrimidine-Based Antimicrobials

The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] This inherent biocompatibility, coupled with the versatility of its chemical structure for modification, makes it an attractive starting point for the design of new drugs.[2] A multitude of pyrimidine derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][3] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential microbial enzymes and cellular processes.[4]

Key Classes and Synthesis Strategies

Several classes of pyrimidine derivatives have shown significant antimicrobial potential. These include, but are not limited to, thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and 1,2,4-triazolo[1,5-a]pyrimidines. The synthesis of these compounds often involves multi-step reactions, with the Biginelli reaction being a prominent method for creating the core pyrimidine ring.[5]

General Synthesis Workflow

The initial stages of discovering novel pyrimidine-based antimicrobials typically follow a structured workflow, from computational design to biological evaluation.

Mechanisms of Antimicrobial Action

Many pyrimidine-based antimicrobials exert their effects by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity. Two of the most well-documented targets are Dihydrofolate Reductase (DHFR) and the cell division protein FtsZ.

Inhibition of Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of bacterial DHFR leads to a depletion of these vital building blocks, ultimately halting bacterial growth. Molecular docking studies have shown that pyrimidine derivatives can effectively bind to the active site of bacterial DHFR.[4]

Inhibition of FtsZ Polymerization

The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin and plays a critical role in bacterial cell division.[6] It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other proteins involved in cytokinesis. Thiophenyl pyrimidine derivatives have been shown to inhibit FtsZ polymerization and its GTPase activity, leading to a disruption of cell division and subsequent bacterial cell death.[1][6]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following tables summarize the MIC values for representative pyrimidine derivatives against a panel of clinically relevant pathogens, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

Table 1: Antibacterial Activity of Pyrimidine Derivatives (MIC in µg/mL)

| Compound Class | Derivative Example | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference(s) |

| Thieno[2,3-d]pyrimidine | Compound 5g | 18.87 | - | - | - | [7] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9a | - | - | - | - | [8] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9o | 45 mm (IZ) | 43 mm (IZ) | 43 mm (IZ) | 42 mm (IZ) | |

| Pyrido[2,3-d]pyrimidine | Compound 6o | 2-5 | - | 2-5 | 2-5 | |

| Pyrimidin-2-ol/thiol/amine | Compound 12 | 0.87 | - | - | - | |

| Pyrimidin-2-ol/thiol/amine | Compound 5 | - | 0.96 | - | - | |

| Pyrimidin-2-ol/thiol/amine | Compound 2 | - | - | 0.91 | - | |

| Pyrimidin-2-ol/thiol/amine | Compound 10 | - | - | - | 0.77 | |

| 3-Amino-pyrimidine-2-thione | Compound AY4 | - | - | Moderate | Max Activity |

IZ = Inhibition Zone in mm, indicating activity in agar diffusion assays.

Table 2: Antifungal Activity of Pyrimidine Derivatives (MIC in µg/mL)

| Compound Class | Derivative Example | C. albicans | A. niger | B. dothidea | Phomopsis sp. | Reference(s) |

| Pyrimidine-amide | Compound 5o | - | - | - | 10.5 (EC50) | |

| Pyrimidine-amide | Compound 5f | - | - | - | 100% inhib. | |

| Pyrimidin-2-ol/thiol/amine | Compound 12 | 1.73 | - | - | - | |

| Pyrimidin-2-ol/thiol/amine | Compound 11 | - | 1.68 | - | - | |

| Triazole Hybrid | Compound 5l | 6.5 | 3.25 | - | - |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of pyrimidine-based antimicrobials.

Synthesis of 4,6-Disubstituted Pyrimidine-2-thiols

This protocol describes a general method for the synthesis of a class of pyrimidine derivatives.

Procedure:

-

A mixture of an appropriate chalcone (0.01 mol) and thiourea (0.01 mol) is prepared in ethanol (50 ml).

-

Sodium hydroxide (0.01 mol), dissolved in a minimum quantity of water, is added to the mixture.

-

The reaction mixture is refluxed on a water bath for 12 hours.

-

After cooling, the mixture is poured into 250 ml of cold water.

-

The solid that separates is filtered, washed with water, and recrystallized from ethyl acetate to yield the final product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the test compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

Prepare a bacterial inoculum suspension in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculate each well (except for a sterility control well) with 50 µL of the bacterial suspension, bringing the total volume to 100 µL.

-

Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

-

Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This is a common method for preliminary screening of antimicrobial activity.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

A sterile swab is dipped into the standardized bacterial inoculum and used to evenly inoculate the entire surface of an MHA plate.

-

The plate is allowed to dry for a few minutes.

-

Wells are aseptically punched into the agar using a sterile cork borer.

-

A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well.

-

A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) should be included on each plate.

-

The plates are incubated at 35-37°C for 18-24 hours.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area of no bacterial growth) around each well.

Conclusion and Future Directions

The diverse chemical space and broad-spectrum activity of pyrimidine derivatives make them a highly promising area for the discovery of novel antimicrobial agents. The continued exploration of different substitution patterns on the pyrimidine ring, coupled with a deeper understanding of their mechanisms of action, will be crucial in developing new therapeutics to combat the growing challenge of antimicrobial resistance. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their efficacy and safety profiles for potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review : Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties [mdpi.com]

- 5. ias.ac.in [ias.ac.in]

- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 7. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Exploring the Biological Targets of Antimicrobial Agent-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antimicrobial agent-6, also identified as Compound 11 in the scientific literature, is a novel cationic, amphipathic small molecule built upon a triazine-piperazine-triazine scaffold. This agent has demonstrated significant antimicrobial efficacy against a broad spectrum of bacteria, including multidrug-resistant strains. Its mechanism of action extends beyond direct antimicrobial activity, encompassing potent anti-inflammatory and antibiofilm properties. This technical guide provides a comprehensive overview of the biological targets and mechanisms of Antimicrobial agent-6, supported by detailed experimental protocols and quantitative data.

Core Biological Targets and Mechanism of Action

Antimicrobial agent-6 exhibits a multifaceted mechanism of action, primarily targeting intracellular components of bacteria and modulating the host inflammatory response.

Intracellular Antimicrobial Action

Unlike many conventional antibiotics that target the bacterial cell wall or membrane, Antimicrobial agent-6 displays an intracellular mode of action. This is comparable to the mechanism of the antimicrobial peptide buforin-2.[1][2] This suggests that the agent can penetrate the bacterial membrane without causing immediate lysis, subsequently interfering with essential intracellular processes. The precise intracellular targets are a subject of ongoing research, but likely involve interactions with nucleic acids or critical enzymes.

Anti-inflammatory Activity via LPS Sequestration and TLR4 Signaling Inhibition

A key biological target of Antimicrobial agent-6 is lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of the inflammatory response in humans. The agent has been shown to directly bind to LPS, effectively neutralizing its endotoxic activity.[1][2]

This interaction prevents LPS from binding to the CD14 receptor on macrophages, which is the initial step in a signaling cascade that leads to the activation of Toll-like receptor 4 (TLR4). By blocking the LPS-CD14/TLR4 interaction, Antimicrobial agent-6 significantly inhibits the downstream production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[1][2]

Quantitative Data Summary

The antimicrobial and anti-inflammatory activities of Antimicrobial agent-6 have been quantified through various in vitro assays. The data is summarized in the tables below for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Antimicrobial Agent-6

| Bacterial Strain | MIC (μg/mL) |

| Escherichia coli (KCTC 1682) | 8 |

| Pseudomonas aeruginosa (KCTC 1637) | 4 |

| Staphylococcus epidermidis (KCTC 1917) | 4 |

| Staphylococcus aureus (KCTC 1621) | 4 |

| Six antibiotic-resistant bacterial strains | Similar or 2-4 fold higher activity than melittin |

Table 2: Biofilm Inhibition and Eradication by Antimicrobial Agent-6

| Activity | Target Organism | Observation |

| Biofilm Inhibitory Activity | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent |

| Biofilm Eradicating Activity | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) | Potent |

Table 3: Anti-inflammatory Activity of Antimicrobial Agent-6 in LPS-stimulated RAW 264.7 Macrophages

| Analyte | Concentration of Antimicrobial agent-6 (μg/mL) | Observation |

| Nitric Oxide (NO) | 5 and 20 | Effective inhibition of release and expression |

| TNF-α | 5 and 20 | Effective inhibition of release and expression |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Synthesis of Antimicrobial Agent-6 (Compound 11)

The synthesis of Antimicrobial agent-6 involves a multi-step process centered around a triazine-piperazine-triazine scaffold. While the full, detailed synthesis protocol is proprietary to the original research, the general approach involves the sequential substitution of chlorine atoms on a cyanuric chloride core with piperazine and other functional groups. A general synthetic route for similar triazine derivatives involves the reaction of cyanuric chloride with a phenyl Grignard reagent, followed by further nucleophilic substitutions.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of Antimicrobial agent-6 was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into Mueller-Hinton broth (MHB) and incubated overnight at 37°C. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

-

Serial Dilution of Antimicrobial Agent-6: A stock solution of Antimicrobial agent-6 is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.25 to 128 μg/mL).

-

Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Biofilm Inhibition and Eradication Assays

The ability of Antimicrobial agent-6 to inhibit the formation of and eradicate existing biofilms was assessed using a crystal violet staining method.

Biofilm Inhibition Assay:

-

Bacterial Culture and Inoculation: A bacterial suspension is prepared as described for the MIC assay and added to the wells of a 96-well plate.

-

Treatment: Antimicrobial agent-6 is added to the wells at various concentrations at the time of inoculation.

-

Incubation: The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

-

Quantification: Non-adherent bacteria are removed by washing with phosphate-buffered saline (PBS). The remaining biofilm is stained with 0.1% crystal violet, followed by washing and solubilization of the stain with 30% acetic acid. The absorbance is measured at 570 nm to quantify the biofilm biomass.

Biofilm Eradication Assay:

-

Biofilm Formation: Bacteria are allowed to form a mature biofilm in a 96-well plate by incubating for 24 hours at 37°C.

-

Treatment: The established biofilms are then treated with various concentrations of Antimicrobial agent-6 for a further 24 hours.

-

Quantification: The remaining biofilm is quantified using the crystal violet staining method as described above.

Nitric Oxide (NO) and TNF-α Release Assay in RAW 264.7 Macrophages

The anti-inflammatory activity of Antimicrobial agent-6 was evaluated by measuring its effect on the production of NO and TNF-α in LPS-stimulated murine macrophage cell line RAW 264.7.

-

Cell Culture and Seeding: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and seeded into 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of Antimicrobial agent-6 for 1 hour.

-

Stimulation: The cells are then stimulated with 1 μg/mL of LPS for 18-24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.

-

TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the biological activity of Antimicrobial agent-6.

Caption: Intracellular antimicrobial action workflow of Antimicrobial agent-6.

Caption: Inhibition of the LPS-induced inflammatory pathway by Antimicrobial agent-6.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Antimicrobial agent-6 represents a promising new class of antimicrobial agents with a unique intracellular mechanism of action and potent anti-inflammatory properties. Its ability to target both the pathogen and the host's inflammatory response makes it a strong candidate for further development in the fight against bacterial infections, particularly those complicated by inflammation and biofilm formation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this novel compound.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agent-6

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. bmglabtech.com [bmglabtech.com]

- 7. microchemlab.com [microchemlab.com]

- 8. Quality Control Guidelines for MIC Susceptibility Testing of Omiganan Pentahydrochloride (MBI 226), a Novel Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. dickwhitereferrals.com [dickwhitereferrals.com]

- 14. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 15. bsac.org.uk [bsac.org.uk]

Application Notes and Protocols for ADMET Prediction of Novel Antimicrobial Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the rapid discovery and development of novel antimicrobial compounds. A critical bottleneck in this process is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early assessment of ADMET profiles is crucial to de-risk drug candidates, reduce attrition rates in later stages of development, and minimize costs.[1][2] This document provides a detailed overview of in silico and in vitro methods for predicting the ADMET properties of novel antimicrobial compounds, complete with experimental protocols and data presentation guidelines.

In Silico ADMET Prediction: Early-Stage Screening

In the initial phases of drug discovery, computational models offer a time- and cost-effective approach to screen large libraries of compounds and prioritize those with favorable ADMET characteristics.[2] These in silico methods utilize a compound's chemical structure to predict its physicochemical and pharmacokinetic properties.

Key In Silico Models and Parameters

A variety of computational models are employed for ADMET prediction, ranging from quantitative structure-activity relationship (QSAR) models to more complex machine learning and deep learning algorithms.[3] These models predict a wide range of properties, as summarized in the table below.

| ADMET Parameter | In Silico Model Type | Predicted Property | Importance in Antimicrobial Drug Development |

| Absorption | QSAR, Machine Learning | Aqueous Solubility (LogS), Caco-2 Permeability (Papp), Human Intestinal Absorption (HIA) | Predicts oral bioavailability and the ability to reach systemic circulation. |

| Distribution | QSAR, Molecular Modeling | Plasma Protein Binding (%PPB), Blood-Brain Barrier (BBB) Permeation, Volume of Distribution (VDss) | Determines the free fraction of the drug available to exert its effect and its ability to reach specific infection sites (e.g., central nervous system). |

| Metabolism | Machine Learning, Pharmacophore Modeling | Cytochrome P450 (CYP) Inhibition/Induction, Metabolic Stability | Predicts potential for drug-drug interactions and the compound's half-life. |

| Excretion | QSAR | Renal Clearance | Indicates the primary route of elimination from the body. |

| Toxicity | QSAR, Expert Systems | Ames Mutagenicity, Carcinogenicity, Hepatotoxicity, hERG Inhibition | Flags potential safety concerns early in the discovery process. |

In Silico ADMET Prediction Workflow

The general workflow for in silico ADMET prediction involves several key steps, from compound input to data analysis.

In Vitro ADMET Assays: Experimental Validation

Following in silico screening, promising candidates are subjected to in vitro assays for experimental validation of their ADMET properties. These assays provide more accurate and biologically relevant data to guide lead optimization.

Key In Vitro Assays and Data Presentation

Several standardized in vitro assays are routinely used to characterize the ADMET profile of drug candidates. The quantitative data generated from these assays should be summarized in clear and structured tables for easy comparison.

| ADMET Parameter | In Vitro Assay | Key Metrics | Typical Values for Promising Antimicrobials |

| Absorption | Caco-2 Permeability Assay | Apparent Permeability (Papp) in cm/s | Papp (A→B): >1 x 10⁻⁶ cm/s (High Permeability) |

| Efflux Ratio (ER) | ER < 2 (Low Efflux) | ||

| Distribution | Equilibrium Dialysis | Fraction Unbound in Plasma (fu) | fu > 0.01 (to ensure sufficient free drug) |

| Metabolism | Liver Microsomal Stability Assay | In Vitro Half-Life (t½) in min | t½ > 30 min (indicates moderate to high stability) |

| Intrinsic Clearance (CLint) in µL/min/mg | Varies depending on intended dosing regimen | ||

| Toxicity | Cytotoxicity Assay (e.g., MTT) | 50% Cytotoxic Concentration (CC₅₀) in µM | CC₅₀ > 10x Minimum Inhibitory Concentration (MIC) |

| hERG Patch Clamp Assay | 50% Inhibitory Concentration (IC₅₀) in µM | IC₅₀ > 10 µM (Low risk of cardiotoxicity) |

In Vitro ADMET Screening Workflow

The experimental workflow for in vitro ADMET screening involves a series of assays performed in a tiered approach to efficiently characterize promising compounds.

Experimental Protocols

Caco-2 Permeability Assay Protocol

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.[4][5]

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

Lucifer yellow (for monolayer integrity testing)

-

Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Test: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular transport.

-

Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

-

Compound Addition:

-

Apical to Basolateral (A→B) Permeability: Add the test compound solution to the apical chamber and fresh HBSS to the basolateral chamber.

-

Basolateral to Apical (B→A) Permeability: Add the test compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

-

Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

-

Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

-

Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Liver Microsomal Stability Assay Protocol

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[6][7][8]

Materials:

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Test compound and positive control (e.g., testosterone or verapamil)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k).

-

Calculation:

-

In vitro half-life (t½) = 0.693 / k

-

Intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes)

-

Plasma Protein Binding Assay by Equilibrium Dialysis Protocol